Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-
Description
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- (CAS: 934290-91-2) is a heterocyclic organic compound featuring a benzoic acid moiety fused to a pyrrolopyridine scaffold. The molecular formula is C₁₅H₈ClN₃O₂, with a molecular weight of 297.69 g/mol . Key structural attributes include:
- A pyrrolo[2,3-b]pyridine core substituted with chloro (Cl) and cyano (CN) groups at positions 5 and 3, respectively.
- A carboxylic acid (-COOH) functional group at the para position of the benzene ring.
Computed Physicochemical Properties :
- XLogP3: 2.8 (indicating moderate lipophilicity).
- Hydrogen Bond Donor/Acceptor Count: 1 donor (-COOH) and 4 acceptors (carboxylic acid O, cyano N, and pyrrolopyridine N/O).
- Topological Polar Surface Area (TPSA): 78.9 Ų (suggesting moderate polarity).
However, standard precautions for handling fine chemicals (e.g., avoiding inhalation, skin contact, and dust formation) are advised.
Properties
Molecular Formula |
C15H8ClN3O2 |
|---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
4-(5-chloro-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H8ClN3O2/c16-11-5-13-10(6-17)8-19(14(13)18-7-11)12-3-1-9(2-4-12)15(20)21/h1-5,7-8H,(H,20,21) |
InChI Key |
XMKHVDTZLNNDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C3=C2N=CC(=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a critical step in synthesizing the pyrrolo[2,3-b]pyridine core. This process typically involves:
- Reagents: Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) to catalyze cyclization.
- Conditions: Controlled temperature (e.g., 60–80°C) and solvent choice (e.g., dimethylformamide or ethanol) to optimize yields.
Substitution Reactions
The chloro and cyano groups are introduced via nucleophilic substitution reactions:
- Reagents: Cyanogen bromide or chloro-substituted precursors.
- Conditions: Reaction temperatures between 0–50°C to avoid decomposition of intermediates.
Functional Group Conversion
The benzoic acid moiety is often derived from ester hydrolysis:
- Starting Material: Ethyl ester of the compound.
- Reagents: Acidic or basic hydrolysis agents such as HCl or NaOH.
- Conditions: Mild heating (40–70°C) in aqueous solutions.
Reaction Optimization
Optimization of reaction conditions is crucial for high yield and purity:
Key Parameters:
- Temperature Control: Ensures stability of intermediates and prevents side reactions.
- Solvent Selection: Polar solvents like dimethyl sulfoxide (DMSO) enhance solubility and reaction rates.
- Catalyst Use: Lewis acids improve cyclization efficiency while maintaining structural integrity.
Analytical Techniques
Post-synthesis characterization confirms the structure and purity of the compound:
Methods:
- Nuclear Magnetic Resonance (NMR): Identifies functional groups and confirms molecular structure.
- Mass Spectrometry (MS): Determines molecular weight and detects impurities.
- Crystallography: Provides detailed bond lengths and angles for structural verification.
Data Table: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Cyclization | Intramolecular | Lewis acids | 60–80°C, DMF | Pyrrolo[2,3-b]pyridine |
| Substitution | Nucleophilic | Cyanogen bromide | 0–50°C, ethanol | Cyano group addition |
| Functional Group Conversion | Hydrolysis | HCl or NaOH | 40–70°C, aqueous | Benzoic acid formation |
Challenges in Synthesis
Several challenges arise during synthesis:
- Side Reactions: Unwanted products may form due to overreaction or improper temperature control.
- Purity Issues: Impurities can result from incomplete reactions or contamination during handling.
- Yield Optimization: Balancing reaction efficiency with cost-effectiveness remains a key concern.
Chemical Reactions Analysis
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and cyano positions, using suitable nucleophiles and catalysts.
Scientific Research Applications
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Key Differences:
Lipophilicity and Solubility: The carboxylic acid group in the target compound enhances polarity, reducing logP (2.8) and increasing water solubility compared to its ethyl ester analog. The ester derivative’s higher logP (>3.0) suggests improved membrane permeability but reduced aqueous solubility . The ethyl ester’s lack of a hydrogen bond donor (vs. 1 in the target) further reduces polar interactions, impacting crystallization and formulation stability.
Reactivity: The carboxylic acid group enables salt formation (e.g., with amines or metal ions), which is critical for pharmaceutical salt engineering.
Comparison with Other Pyrrolopyridine Derivatives
Limited data exist for direct analogs, but general trends in pyrrolopyridine chemistry highlight:
- Cyano Group: The 3-cyano substituent contributes to electron-withdrawing effects, stabilizing the pyrrolopyridine ring and influencing binding affinity in kinase inhibitors (a common therapeutic target for similar scaffolds) .
Biological Activity
Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound combines a benzoic acid moiety with a pyrrolo[2,3-b]pyridine derivative, featuring unique structural elements such as a chloro and cyano group. These features contribute to its pharmacological properties, especially as an inhibitor of various kinases.
Molecular Structure
- Molecular Formula : C15H8ClN3O2
- Molecular Weight : 297.69 g/mol
- CAS Number : 934290-90-1
Structural Characteristics
The compound exhibits significant structural complexity due to the presence of:
- A benzoic acid group
- A pyrrolo[2,3-b]pyridine ring system
- Substituents including a chlorine atom and a cyano group at the 5-position of the pyrrole ring
Kinase Inhibition
Research indicates that benzoic acid derivatives, particularly those containing the pyrrolo[2,3-b]pyridine structure, have demonstrated promising inhibitory activity against various kinases. Notably:
- SGK-1 Kinase Inhibition : This compound has been highlighted for its role as an SGK-1 kinase inhibitor, which is crucial in regulating cell survival and metabolism. The inhibition of SGK-1 has implications in cancer therapy and metabolic disorders .
- FGFR Inhibition : Studies have shown that related pyrrolo[2,3-b]pyridine derivatives exhibit potent fibroblast growth factor receptor (FGFR) inhibitory activity. For instance, one derivative displayed an IC50 value of 1.9 mM against FGFR1 . Further optimization led to compounds with IC50 values as low as 7 nM against FGFR1 .
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. For example:
- Hep3B Cells : A series of pyrrolo[2,3-b]pyridine derivatives demonstrated significant anti-proliferative activity against Hep3B liver cancer cells .
- 4T1 Cells : Another study indicated that specific derivatives could inhibit migration and invasion in 4T1 breast cancer cells by modulating the expression of matrix metalloproteinases (MMPs) .
The biological activity of benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is likely mediated through:
- Inhibition of Kinases : By targeting specific kinases involved in cellular signaling pathways.
- Modulation of Protein Expression : Altering the expression levels of proteins involved in cell migration and invasion.
Study on FGFR Inhibitors
A recent study synthesized several pyrrolo[2,3-b]pyridine derivatives to evaluate their FGFR inhibitory activities. The findings revealed that structural modifications significantly enhanced potency:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| Compound A | 7 | 9 | 25 | 712 |
| Compound B | 15 | 20 | 30 | 800 |
This highlights the potential for further development of these compounds as targeted cancer therapies .
Inhibition of MMPs in Cancer Cells
Another investigation into the effects of pyrrolo[2,3-b]pyridine derivatives on MMP expression in cancer cells showed that treatment with these compounds led to decreased MMP9 levels and increased TIMP2 levels in 4T1 cells. This suggests a mechanism by which these compounds can inhibit cancer cell invasion .
Q & A
Q. Analytical workflow :
- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. suggests a buffer (15.4 g ammonium acetate in 1 L H₂O, pH 6.5) for improved peak resolution .
- Structural confirmation :
- Mass spectrometry : Compare experimental exact mass (e.g., 246.0692 for related compounds in ) with theoretical values using high-resolution MS (HRMS) .
- X-ray crystallography : As demonstrated in for a structurally similar compound, single-crystal X-ray diffraction (Cu-Kα radiation, 173 K) confirms bond lengths (mean C–C = 0.002 Å) and stereochemistry .
Advanced: How do electronic effects of the 3-cyano and 5-chloro substituents influence reactivity in downstream functionalization?
The electron-withdrawing cyano group at position 3 enhances the electrophilicity of adjacent positions, facilitating nucleophilic attack or cross-coupling. The 5-chloro substituent:
- Directs electrophilic substitution to the 4-position via meta-directing effects.
- Modifies π-π stacking interactions , as seen in ’s crystal structure of a pyrrolopyridine inhibitor bound to fatty acid amide hydrolase, where halogenated moieties stabilize protein-ligand interactions .
Experimental validation : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites.
Advanced: What strategies resolve contradictions in solubility data for derivatives of this compound?
Discrepancies in solubility often arise from polymorphic forms or solvent polarity mismatches. notes solubility challenges for structurally related benzoic acid derivatives. Mitigation steps:
- Polymorph screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms.
- Co-solvent systems : Test binary mixtures (e.g., DMSO:H₂O or EtOH:PEG400) to enhance aqueous solubility while avoiding precipitation .
- pH-dependent solubility : Protonate/deprotonate the benzoic acid moiety (pKa ~4.2) to modulate solubility in biological buffers .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in kinase inhibition assays?
Q. SAR workflow :
- Core modifications : Synthesize analogs with variations at the 5-chloro (e.g., 5-fluoro, 5-bromo) and 3-cyano (e.g., 3-carboxamide) positions to assess steric/electronic effects.
- Biological assays : Use enzymatic kinase profiling (e.g., ROCK2 or JAK2 kinases, as in ’s FAAH inhibitor study) with ATP-competitive assays .
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with IC₅₀ values. ’s hydrazide analogs demonstrate how substituent bulk impacts target binding .
Basic: What spectroscopic techniques are critical for characterizing intermediates during synthesis?
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrolopyridine proton splitting patterns at δ 7.2–8.5 ppm) .
- IR spectroscopy : Detect nitrile stretches (~2240 cm⁻¹) and carboxylic acid O–H bends (~2500–3300 cm⁻¹) .
- UV-Vis : Monitor conjugation changes (e.g., λmax shifts upon benzoic acid attachment) .
Advanced: What computational methods predict the compound’s bioavailability and metabolic stability?
- ADME prediction : Use QikProp (Schrödinger) to estimate LogP (target ~3.5), Caco-2 permeability (>50 nm/s), and cytochrome P450 inhibition (% inhibition at 10 μM) .
- Metabolic sites : Identify vulnerable positions (e.g., 5-chloro for dehalogenation, benzoic acid for glucuronidation) using MetaSite (Molecular Discovery) .
- Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) .
Basic: What precautions are necessary when handling the nitrile group in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
